ethyl 2-chloro-4-methylthiazole-5-carboxylate

描述

Structural Identity and Nomenclature

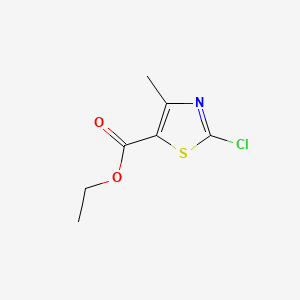

Ethyl 2-chloro-4-methylthiazole-5-carboxylate possesses a well-defined molecular structure with the chemical formula C₇H₈ClNO₂S and a molecular weight of 205.66 grams per mole. The compound is officially registered under Chemical Abstracts Service number 7238-62-2, which serves as its primary identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, reflecting the precise positioning of substituents around the thiazole core structure.

The structural characterization of this compound reveals several important molecular descriptors that enable unambiguous identification. The International Chemical Identifier key is designated as VUARUZUFHDNJSY-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is represented as CCOC(=O)C1=C(N=C(S1)Cl)C. These standardized descriptors facilitate computational chemistry applications and database searches. The compound exhibits multiple synonymous names in scientific literature, including 2-chloro-4-methyl-5-ethoxycarbonylthiazole, this compound, and 5-thiazolecarboxylic acid, 2-chloro-4-methyl-, ethyl ester.

Table 1: Molecular Descriptors and Identification Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Chemical Abstracts Service Number | 7238-62-2 |

| International Union of Pure and Applied Chemistry Name | ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |

| International Chemical Identifier Key | VUARUZUFHDNJSY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N=C(S1)Cl)C |

| PubChem Compound Identifier | 594903 |

The thiazole ring system in this compound demonstrates characteristic aromatic properties, with the sulfur atom at position 1 and nitrogen atom at position 3 contributing to the heterocyclic stability. The substitution pattern creates distinct electronic effects throughout the ring system, with the electron-withdrawing chlorine atom at position 2 significantly influencing the reactivity of adjacent positions. The methyl group at position 4 provides steric and electronic effects that affect both chemical behavior and physical properties. The ethyl carboxylate group at position 5 introduces additional functionality that enhances the compound's utility in synthetic applications.

Historical Development and Discovery Context

The development of this compound and related compounds emerged from systematic investigations into thiazole chemistry during the latter half of the twentieth century. Early foundational work was conducted in 1977, when researchers explored the reaction of ethyl beta-aminocrotonate with trichloromethanesulfenyl chloride, establishing key synthetic pathways for accessing chlorinated thiazole derivatives. This pioneering research demonstrated the feasibility of constructing substituted thiazole rings through carefully designed cyclization reactions, laying the groundwork for subsequent developments in the field.

A significant milestone in the understanding and synthesis of 2-halo-5-thiazolecarboxylates, including this compound, occurred in 1985 through the comprehensive work of Lee, Schleppnik, and Howe. These researchers developed systematic synthetic approaches for preparing a variety of 2-halo-5-thiazolecarboxylates from substituted 3-aminoacrylates and 3-ketoesters. Their methodology provided reliable access to these compounds and established fundamental reaction protocols that continue to influence synthetic strategies today. The research demonstrated selective reduction techniques using sodium borohydride in ethanol to convert 2-chloro-5-thiazolecarboxylates to corresponding 2-halo-5-thiazolemethanols, expanding the synthetic utility of these heterocyclic systems.

Table 2: Historical Development Timeline

| Year | Key Development | Researchers | Contribution |

|---|---|---|---|

| 1977 | Initial synthetic methodology | Multiple investigators | Reaction of ethyl beta-aminocrotonate with trichloromethanesulfenyl chloride |

| 1985 | Comprehensive synthesis study | Lee, Schleppnik, and Howe | Systematic preparation of 2-halo-5-thiazolecarboxylates from substituted precursors |

| 1985 | Selective reduction protocols | Lee, Schleppnik, and Howe | Development of sodium borohydride reduction techniques |

| 2005 | Database compilation | PubChem | First database entry creation |

| 2025 | Recent updates | PubChem | Latest structural and property modifications |

The historical development of this compound class also reflects broader advances in heterocyclic chemistry methodology. Early synthesis approaches often relied on classical Hantzsch thiazole synthesis protocols, which involved the condensation of alpha-halogenated ketones with thiourea derivatives under various reaction conditions. These traditional methods provided foundational understanding but sometimes suffered from regioselectivity challenges and limited substrate scope. The evolution toward more sophisticated synthetic strategies enabled greater control over substitution patterns and improved yields, ultimately facilitating the reliable preparation of specifically substituted thiazole derivatives like this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving multiple roles that extend beyond its individual molecular properties. The thiazole ring system itself represents one of the most significant five-membered heterocycles in organic chemistry, characterized by its unique combination of sulfur and nitrogen heteroatoms that confer distinctive electronic and structural properties. This compound exemplifies the versatility of thiazole derivatives, which are recognized as essential building blocks in organic synthesis and serve as important scaffolds for the development of diverse therapeutic agents.

The significance of this compound in heterocyclic chemistry stems from its demonstration of fundamental structural-activity relationships that govern thiazole behavior. The specific substitution pattern present in this compound creates a unique electronic environment that influences reactivity at each position of the ring system. The presence of the electron-withdrawing chlorine atom at position 2 activates the ring toward nucleophilic substitution reactions, while the methyl group at position 4 provides steric protection and electronic donation effects. The carboxylate functionality at position 5 introduces additional reactive sites and enables further functionalization through standard ester chemistry.

Table 3: Physical Properties and Chemical Characteristics

The compound serves as an excellent model system for understanding the fundamental principles of thiazole chemistry, particularly regarding the effects of halogen substitution and carboxylate functionalization on ring reactivity. Research has demonstrated that thiazole nuclei exhibit broad spectrum biological functions, including antiproliferative, antioxidant, antitubercular, anti-inflammatory, and antimicrobial activities. While this compound itself may not exhibit direct biological activity, its structural features make it an important synthetic intermediate for accessing more complex thiazole-containing molecules with therapeutic potential.

The synthetic utility of this compound extends to its role in palladium-catalyzed cross-coupling reactions, where thiazole rings serve as excellent substrates for various transformation reactions. The presence of the chlorine atom at position 2 makes this compound particularly valuable for metal-catalyzed substitution reactions, enabling the introduction of diverse substituents through protocols such as Suzuki coupling, Stille coupling, and related methodologies. These transformations have proven instrumental in the construction of complex heterocyclic frameworks and natural product synthesis.

属性

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the production of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: ethyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under reflux conditions.

Major Products:

Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrothiazole derivatives.

科学研究应用

ethyl 2-chloro-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

作用机制

The mechanism of action of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit specific biochemical pathways, leading to antimicrobial or anticancer effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Variations on the Thiazole Core

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate (CAS 175277-03-9)

- Structural Difference : The chlorine at position 2 is replaced by a 4-(trifluoromethyl)phenyl group.

- However, steric bulk could reduce solubility compared to the parent compound .

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

- Structural Difference: The chloro group is substituted with an amino (-NH₂) group.

- Impact: The amino group acts as a strong electron donor, increasing nucleophilicity at position 2.

Ethyl 2-Chloro-5-Methylthiazole-4-Carboxylate (CAS 907545-27-1)

- Structural Difference : Methyl and ester groups are transposed (methyl at position 5, ester at 4).

- The steric hindrance near the ester group may influence enzymatic hydrolysis rates .

Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate (CAS 22900-83-0)

Heterocycle Core Modifications

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

- Structural Difference : The thiazole (S-containing) ring is replaced by an oxazole (O-containing) core.

- Impact : Oxazole’s reduced aromaticity and electron density compared to thiazole may decrease stability in electrophilic reactions. The trifluoromethyl group further enhances electron-withdrawing effects, altering reactivity patterns .

Physicochemical Properties Comparison

| Compound (CAS) | Substituents (Positions) | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Functional Differences |

|---|---|---|---|---|---|

| 7238-62-2 (Target) | Cl (2), CH₃ (4), COOEt (5) | 205.66 | 536 | 1.51 | Baseline for comparison |

| 175277-03-9 | CF₃C₆H₄ (2), CH₃ (4), COOEt (5) | 329.29 | N/A | N/A | Enhanced lipophilicity |

| 22900-83-0 | Br (2), CH₃ (4), COOEt (5) | 250.56 | N/A | N/A | Higher reactivity |

| 344-72-9 | NH₂ (2), CF₃ (4), COOEt (5) | 264.22 | N/A | N/A | Electron-withdrawing CF₃ |

| 81449-93-6 | Cl (2), COOEt (5) | 191.63 | N/A | N/A | Reduced steric hindrance |

Research and Application Insights

- Reactivity : The chloro substituent in the target compound facilitates nucleophilic aromatic substitutions , enabling derivatization for drug discovery. Bromine analogs (e.g., CAS 22900-83-0) offer superior leaving-group ability but may require stricter handling .

- Biological Activity: Thiazole derivatives are pivotal in antimicrobial and anticancer agents. The trifluoromethylphenyl variant (CAS 175277-03-9) shows promise in targeting hydrophobic enzyme pockets, while amino-substituted analogs (e.g., CAS 344-72-9) may exhibit enhanced hydrogen-bonding capacity .

- Stability and Handling : The target compound’s requirement for -20°C storage underscores its sensitivity to thermal degradation. In contrast, simpler analogs like ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) may exhibit greater ambient stability .

生物活性

Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS: 7238-62-2) is a heterocyclic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in the context of anti-cancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. By binding to the active site, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands, which can lead to apoptosis in cancer cells .

- Cellular Effects : this compound influences cell signaling pathways and gene expression. In laboratory studies, it has been observed to induce apoptosis through the intrinsic apoptotic pathway .

- Transport and Distribution : Within biological systems, the compound is transported via specific transporters and accumulates in cellular compartments such as the nucleus, where it exerts its effects on DNA and nuclear enzymes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- In vitro Studies : The compound exhibited significant cytotoxicity against A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines. The selectivity index indicates that it preferentially targets cancer cells over normal cells .

- Case Study : A study demonstrated that derivatives of this compound showed enhanced stability and selectivity against SHSY-5Y cells compared to doxorubicin, suggesting a promising avenue for neuroblastoma treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : The compound displays antibacterial activity against several strains, including Staphylococcus aureus. Its effectiveness varies based on concentration and specific strain susceptibility .

Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-chloro-4-methylthiazole-5-carboxylate, and how can reaction intermediates be optimized?

- Methodology : A common approach involves cyclocondensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with chlorinating agents (e.g., POCl₃ or SOCl₂). Intermediate purity is critical; HPLC or LC-MS can monitor reaction progress .

- Optimization : Adjust stoichiometry of chlorinating agents and reaction time to minimize byproducts like ethyl 2-amino-4-methylthiazole-5-carboxylate (similarity score: 0.84 to target compound) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional groups?

- Techniques :

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with analogs (e.g., ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-thiazole-5-carboxylate ).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C4–S1–C6 and C7–O1–C8 bond geometries in related thiazole esters ).

Q. What stability considerations are critical for handling this compound in aqueous or polar solvents?

- Key factors : Hydrolysis susceptibility at the chloro-substituted position. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing derivatives of this compound?

- Approach : ICReDD’s reaction path search methods combine quantum chemistry and experimental data to optimize conditions. For example, simulate nucleophilic substitution at the chloro position to design novel analogs .

- Validation : Compare computed activation energies with experimental yields of derivatives (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-thiazole-5-carboxylate ).

Q. What strategies resolve contradictions in catalytic activity data for thiazole-based intermediates in cross-coupling reactions?

- Analysis :

- Data reconciliation : Use multivariate regression to isolate variables (e.g., ligand type, solvent polarity) affecting catalytic efficiency.

- Case study : Contrast Pd-mediated coupling yields of 4-methylthiazole derivatives versus non-methylated analogs .

Q. How can reactor design improve scalability for synthesizing this compound under continuous-flow conditions?

- Design principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。